1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H9FN4OS and its molecular weight is 276.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
This compound interacts with its protein kinase targets by inhibiting their activity . This inhibition disrupts the normal function of these kinases, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects several biochemical pathways. These include the Ras/Erk, PLC-γ, and PI3K/Akt pathways , which are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic (pk) or pharmacodynamics (pd) profiles
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on protein kinases. This inhibition disrupts normal cellular signaling processes, leading to changes in cell growth, differentiation, migration, and metabolism . The compound has shown promising anticancer activity, likely due to these effects .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4OS/c13-8-3-1-7(2-4-8)6-17-10-9(5-14-17)11(18)16-12(19)15-10/h1-5H,6H2,(H2,15,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWYFHAREFOXMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=N2)C(=O)NC(=S)N3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.